HS-PEG12-CH2CH2COOtBu
Description
HS-PEG12-CH2CH2COOtBu (Thiol-PEG12-t-butyl ester) is a polyethyleneglycol (PEG)-based derivative featuring a thiol (-SH) terminal, a 12-unit PEG chain, and a tert-butyl ester-protected carboxylic acid group. Its molecular formula is C31H62O14S, with a molecular weight of 690.89 g/mol and a purity >95% . This compound is widely used in bioconjugation, drug delivery systems, and nanotechnology due to its reactive thiol group, which enables covalent bonding with gold nanoparticles, maleimide-functionalized biomolecules, or other thiol-reactive substrates. The tert-butyl ester protects the carboxylic acid, allowing controlled deprotection under acidic conditions for downstream applications .
Properties
Molecular Formula |
C31H62O14S |
|---|---|
Molecular Weight |
690.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H62O14S/c1-31(2,3)45-30(32)4-5-33-6-7-34-8-9-35-10-11-36-12-13-37-14-15-38-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-46/h46H,4-29H2,1-3H3 |
InChI Key |
IRPFUSZYUBVNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Bioconjugation Efficiency : this compound demonstrates >90% conjugation efficiency with maleimide-functionalized antibodies, surpassing HO-PEG12 derivatives in stability .
- Solubility : HO-PEG12-CH2CH2COOtBu (LogP = -3.24) is more hydrophilic than HS-PEG12, which may exhibit slightly higher lipophilicity due to the sulfur atom .
- In Vivo Performance : Longer PEG chains (e.g., PEG24 in H2N-PEG24-CH2CH2COOtBu) reduce renal clearance, enhancing drug half-life .
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